Stobadine

Vue d'ensemble

Description

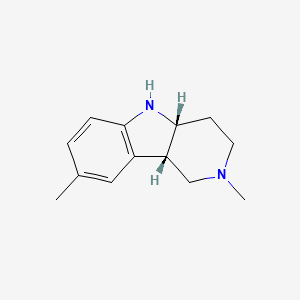

Stobadine is a pyridoindole derivative known for its potent antioxidant properties. It is structurally related to indole and has been studied extensively for its ability to scavenge reactive oxygen species. This compound has shown promise in protecting various tissues from oxidative stress, making it a valuable compound in medical and biochemical research .

Mécanisme D'action

Target of Action

Stobadine is a pyridoindole derivative that primarily targets reactive oxygen species (ROS) . It acts as a potent scavenger of these harmful species, which are often implicated in oxidative stress and related pathologies .

Mode of Action

This compound interacts with its targets (ROS) by neutralizing them, thereby preventing the oxidative damage they could cause . It has been shown to scavenge hydroxyl, peroxyl, and alkoxyl radicals, and to quench singlet oxygen . The antioxidant activity of this compound and related pyridoindoles may be mediated via the indolic nitrogen center .

Biochemical Pathways

This compound affects the pentose phosphate pathway and glutathione-dependent metabolism . These pathways are crucial for maintaining redox balance in cells and tissues. By scavenging ROS, this compound helps to preserve the integrity of these pathways and prevent oxidative damage .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has been studied using various bioanalytical methods, including liquid-liquid extraction, thin-layer radiochromatography (TLRC), spectrofluorometry, high-performance liquid chromatography (HPLC), and gas chromatography (GC) . These studies have helped to understand the bioavailability and toxicity of this compound, which are crucial for its pharmacological applicability .

Result of Action

The primary result of this compound’s action is the reduction of oxidative stress . By scavenging ROS, it prevents oxidative damage to various tissues. This has been demonstrated in studies involving ischemia/reperfusion injury of the isolated rat heart, where this compound and its derivatives were shown to improve recovery of left ventricular function and inhibit serious life-threatening reperfusion dysrhythmias .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antioxidants, such as vitamin E, can enhance the antioxidant capacity of this compound under in vivo conditions . Moreover, the structural alteration in the close proximity of the indolic nitrogen in this compound can influence its antioxidant activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Stobadine can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common synthetic route involves the reaction of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole with methyl iodide under controlled conditions to yield this compound . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization and chromatography. The goal is to achieve high yields and purity suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions

Stobadine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form dehydrothis compound, which has different antioxidant properties.

Reduction: Reduction reactions can modify the indole ring, affecting the compound’s reactivity and biological activity.

Substitution: Substitution reactions, particularly at the indolic nitrogen, can yield derivatives with altered antioxidant capacities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride can be used for acetylation reactions.

Major Products

Dehydrothis compound: Formed through oxidation, it has a lower antioxidant activity compared to this compound.

N-acetyl this compound: Formed through acetylation, it loses its ability to scavenge peroxyl radicals.

Applications De Recherche Scientifique

Stobadine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study antioxidant mechanisms and structure-activity relationships.

Biology: Investigated for its protective effects against oxidative stress in cellular and animal models.

Industry: Utilized in the development of antioxidant formulations for pharmaceuticals and nutraceuticals.

Comparaison Avec Des Composés Similaires

Stobadine is compared with other similar compounds, such as:

Trolox: A water-soluble analog of vitamin E, known for its antioxidant properties.

Epalrestat: An aldose reductase inhibitor with antioxidant activity.

Cemtirestat and COTI: Novel substituted triazinoindole derivatives with antioxidant and aldose reductase inhibitory activities.

Uniqueness

This compound’s uniqueness lies in its dual role as an antioxidant and a neuroprotective agent. Its ability to interact with other antioxidants and its structural flexibility make it a versatile compound for various applications .

Propriétés

IUPAC Name |

(4aR,9bS)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJQCYXRNNCURD-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N[C@H]3[C@@H]2CN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201338826 | |

| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85202-17-1 | |

| Record name | Stobadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085202171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STOBADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NJ6MT0AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B3024111.png)